![molecular formula C17H21NO4S B2756364 Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate CAS No. 2097894-62-5](/img/structure/B2756364.png)

Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C16H19NO4 . The compound is related to the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

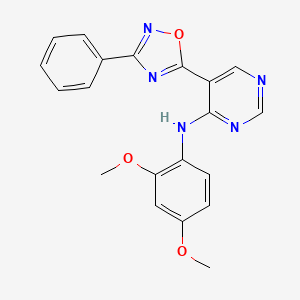

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The compound has a molecular weight of 289.334 .Wissenschaftliche Forschungsanwendungen

- The pyrrolidine ring, present in this compound, is a versatile scaffold widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space, contributing to drug design .

- Researchers have synthesized pyrrolidine derivatives for various purposes, including selective androgen receptor modulators (SARMs) and anti-inflammatory agents .

- Some pyrrolidine derivatives exhibit promising antitubercular activity. For instance, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated efficacy against Mycobacterium tuberculosis .

- The stereoisomers and spatial orientation of substituents significantly impact the biological profile of pyrrolidine-based drug candidates. Understanding these factors is crucial for drug design .

- Researchers construct pyrrolidine rings from cyclic or acyclic precursors, reporting synthesis conditions. Alternatively, they functionalize preformed pyrrolidine rings, such as proline derivatives .

- Physicochemical parameters of pyrrolidine differ from those of aromatic pyrrole and cyclopentane. These differences influence biological activity and drug development .

Drug Discovery and Medicinal Chemistry

Antitubercular Activity

Biological Activity and Stereochemistry

Synthetic Strategies

Comparison with Aromatic Pyrrole and Cyclopentane

Cyclization Reactions and Synthetic Pathways

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-oxo-4-phenyl-but-2-enoates, have been reported to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase . This enzyme plays a crucial role in the bacterial menaquinone (MK) biosynthesis pathway .

Mode of Action

It is suggested that similar compounds inhibit their target enzymes through the formation of an adduct with coenzyme a (coa) . This interaction could potentially alter the normal function of the enzyme, leading to inhibition of the biochemical pathway it is involved in .

Biochemical Pathways

The compound is likely to affect the bacterial menaquinone (MK) biosynthesis pathway, given its potential inhibition of the MenB enzyme . Menaquinone, also known as Vitamin K2, is an essential component of the electron transport chain in bacteria, and its disruption can lead to impaired energy production and bacterial growth.

Pharmacokinetics

The pyrrolidine ring, a common structure in this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . These properties could potentially influence the compound’s bioavailability.

Result of Action

The inhibition of the menb enzyme and the subsequent disruption of the menaquinone biosynthesis pathway could potentially lead to impaired energy production and bacterial growth .

Eigenschaften

IUPAC Name |

methyl 2-[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-22-17(21)12-23-14-9-10-18(11-14)16(20)8-7-15(19)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEZUXYGOBRXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CCC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol](/img/structure/B2756287.png)

![N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756289.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2756291.png)

![5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester](/img/structure/B2756294.png)

![Methyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2756297.png)

![5-cyano-4-(furan-2-yl)-N-(furan-2-ylmethyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2756300.png)

![1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2756302.png)